

biological activity of Ammi genus extracts

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An In-depth Technical Guide on the Biological Activity of Ammi Genus Extracts

Introduction

The genus Ammi, belonging to the Apiaceae family, comprises two medicinally significant species: Ammi majus L. and Ammi visnaga (L.) Lam. Historically, these plants have been integral to traditional medicine systems, particularly in Egypt and surrounding regions, for treating a variety of ailments. A. majus has been traditionally used for skin conditions like vitiligo and psoriasis, while A. visnaga is known for its use as a muscle relaxant to alleviate renal colic and mild anginal symptoms.[1][2] Modern scientific investigation has sought to validate these traditional uses and explore a broader range of pharmacological activities.

This technical guide provides a comprehensive overview of the biological activities of Ammi genus extracts, focusing on their phytochemical constituents, pharmacological effects, and underlying mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these plants. The guide synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of the subject.

Phytochemical Composition

The diverse biological activities of Ammi extracts are attributed to a rich array of secondary metabolites. The primary classes of bioactive compounds identified in A. majus and A. visnaga are furanocoumarins, γ -pyrones (furanochromones), flavonoids, and essential oils.

- Ammi majus is particularly rich in linear furanocoumarins, including xanthotoxin (methoxsalen), imperatorin, and bergapten.[3] These compounds are renowned for their photosensitizing properties, which are harnessed in PUVA (psoralen + UVA) therapy for skin disorders.[4]
- Ammi visnaga is characterized by its high content of γ -pyrones, principally khellin and visnagin.[1][3] These compounds are largely responsible for the plant's potent smooth muscle relaxant and vasodilatory effects.[1][5] Additionally, A. visnaga contains flavonoids, which contribute to its antioxidant properties, and essential oils with antimicrobial effects.[1][6]

Biological and Pharmacological Activities

Extracts from the Ammi genus exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-inflammatory effects.

Antioxidant Activity

Both A. majus and A. visnaga have demonstrated significant antioxidant potential, attributed primarily to their phenolic and flavonoid content.[1][7] These compounds can neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions.[8]

Table 1: Quantitative Antioxidant Activity of Ammi Genus Extracts

Species	Plant Part & Extract Type	Assay	Result (IC50 / EC50 in µg/mL)	Reference
Ammi majus	Seeds, Aqueous (Maceration)	DPPH	IC50 = 179.68 ± 0.47	[2][9]
Ammi majus	Seeds, Aqueous (Maceration)	FRAP	EC50 = 367.03 ± 0.12	[2][9]
Ammi majus	Seeds, Chloroform	DPPH	Highest activity among tested extracts	[10]
Ammi majus	Seeds, Ethyl Acetate	DPPH	Lowest IC50 among tested extracts	[10]
Ammi visnaga	Roots, Methanol	DPPH	IC50 = 193.46 ± 17.13	[11]
Ammi visnaga	Seeds, Methanol	DPPH	IC50 = 227.19 ± 1.48	[11]

Antimicrobial Activity

Extracts from Ammi species have shown broad-spectrum activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][12] The furanocoumarins in A. majus and the essential oils in A. visnaga are major contributors to these antimicrobial effects.[1][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Ammi Genus Extracts

Species	Plant Part & Extract Type	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Ammi visnaga	Seeds, Methanol	S. epidermidis (MTCC 12228)	3.81 ± 0.28	[6][13]
Ammi visnaga	Seeds, Methanol	S. aureus	3.81 ± 0.24	[6][13]
Ammi visnaga	Roots, Methanol	S. epidermidis (MTCC 12228)	7.81 ± 0.54	[6][13]
Ammi visnaga	Roots, Methanol	S. aureus	7.81 ± 1.74	[6][13]
Ammi visnaga	Seeds, Methanol	P. aeruginosa (MTCC 27853)	62.5 ± 3.53	[6][13]
Ammi majus	Leaves, Various Extracts	S. aureus, E. coli, H. influenzae, Proteus spp.	Zone of Inhibition: 0-20 mm	[14][15]

Cytotoxic and Anticancer Activity

Several studies have highlighted the cytotoxic potential of Ammi extracts against various cancer cell lines.[7] The methanol extracts of A. visnaga roots and seeds, for instance, have demonstrated cytotoxicity against breast cancer cells.[11] This activity is linked to the modulation of key apoptotic genes.

Table 3: Cytotoxic Activity of Ammi Genus Extracts

Species	Plant Part & Extract Type	Cell Line	Result (IC50 in $\mu\text{g/mL}$)	Reference
Ammi visnaga	Roots, Methanol	MCF-7 & MDA-MB-231 (Breast Cancer)	92.45 ± 2.14	[11]
Ammi visnaga	Seeds, Methanol	MCF-7 & MDA-MB-231 (Breast Cancer)	75.43 ± 2.32	[11]
Ammi majus	Seeds, Chloroform	Brine Shrimp (Artemia)	LC50 = 49.16	[10]
Ammi majus	Seeds, Water	Brine Shrimp (Artemia)	LC50 = 652.38	[10]
Ammi majus	Leaves, Methanol	Brine Shrimp (Artemia)	LC50 = 45.75	[14]

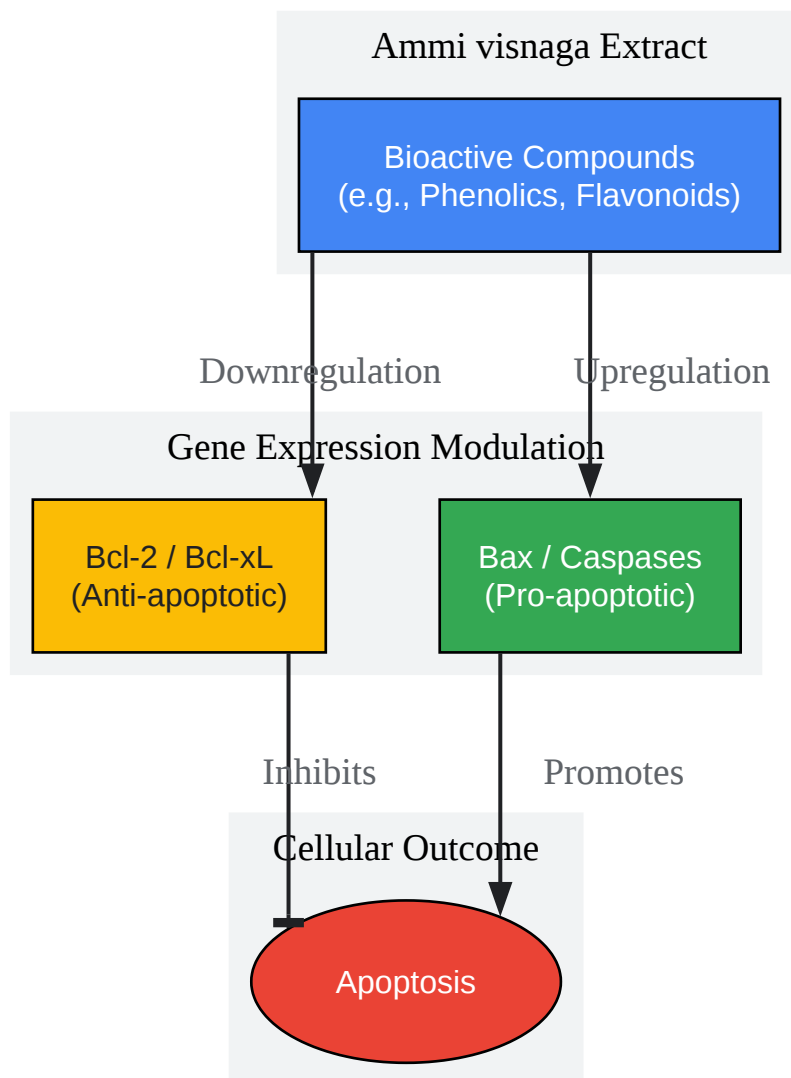
Other Pharmacological Effects

- **Anti-inflammatory:** Ammi majus extracts have been shown to possess anti-inflammatory properties.[4]
- **Muscle Relaxant:** A. visnaga extracts, particularly due to khellin and visnagin, are effective smooth muscle relaxants, justifying their use in treating renal colic and asthma.[1][5][12]
- **Cardiovascular Effects:** The vasodilating properties of A. visnaga compounds can be beneficial in treating conditions like angina pectoris.[1][5]
- **Antidiabetic:** Some studies suggest that extracts from this genus may have antidiabetic activity.[7]

Mechanisms of Action & Signaling Pathways

The anticancer activity of Ammi visnaga extracts against breast cancer cells involves the modulation of apoptosis-related gene expression. The extracts have been observed to upregulate the expression of pro-apoptotic genes like Bax and caspases while simultaneously

downregulating anti-apoptotic genes such as Bcl-2 and Bcl-xL.[11] This dual action shifts the cellular balance towards apoptosis, leading to the programmed death of cancer cells.



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Anticancer mechanism of *Ammi visnaga* extract.

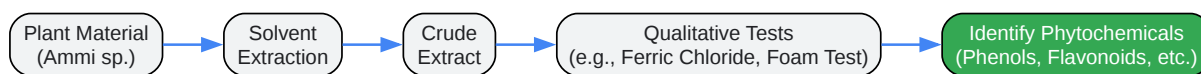
Experimental Protocols & Workflows

This section details the methodologies for key experiments cited in the evaluation of Ammi extracts.

Phytochemical Screening

Phytochemical analysis is performed to identify the major classes of chemical constituents in the plant extracts.

Workflow for Phytochemical Screening:



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General workflow for phytochemical screening.

Protocol for Total Phenolic Content (Folin-Ciocalteu Method):[\[16\]](#)

- Prepare a plant extract solution.
- Mix the extract with Folin-Ciocalteu reagent.
- Add a sodium carbonate solution to the mixture and incubate.
- Measure the absorbance of the resulting blue color spectrophotometrically (typically around 760 nm).
- Quantify the total phenolic content by comparing the absorbance to a standard curve prepared with gallic acid.

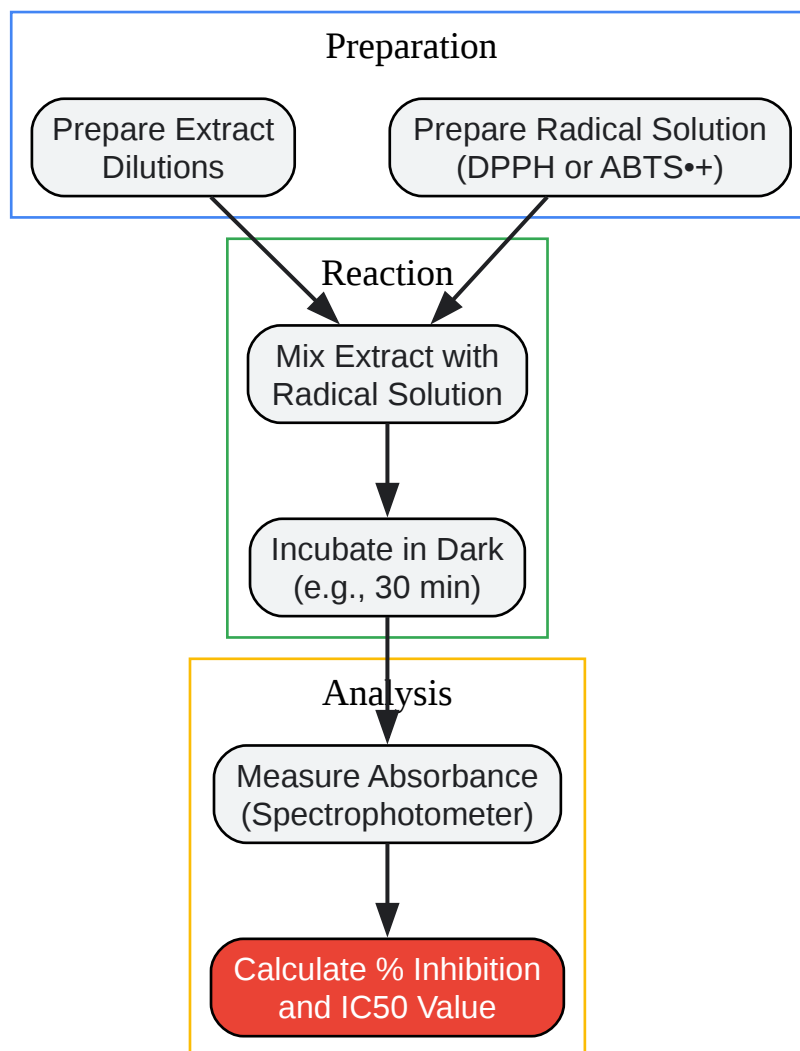
Protocol for Flavonoid Detection (Shinoda Test):[\[17\]](#)

- Dissolve the crude extract in a suitable solvent.
- Add a few pieces of magnesium ribbon.
- Add concentrated hydrochloric acid dropwise.
- The appearance of a pink, magenta, or red color indicates the presence of flavonoids.

Antioxidant Activity Assays

These assays measure the ability of the extracts to scavenge free radicals.

Workflow for DPPH/ABTS Antioxidant Assays:



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Workflow for radical scavenging antioxidant assays.

Protocol for DPPH Radical Scavenging Assay:[18][19]

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare various concentrations of the plant extract.

- Add a small volume of each extract dilution to the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
- Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Protocol for ABTS Radical Cation Scavenging Assay:[18][20]

- Generate the ABTS radical cation (ABTS^{•+}) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
- Dilute the ABTS^{•+} solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.
- Mix a small volume of the plant extract with the diluted ABTS^{•+} solution.
- Incubate for a specified time (e.g., 6-30 minutes).
- Measure the absorbance at 734 nm.
- Calculate the scavenging activity relative to a standard antioxidant like Trolox.

Antimicrobial Susceptibility Testing

These methods determine the concentration of an extract required to inhibit or kill microbial growth.

Protocol for Broth Microdilution (MIC Determination):[21][22][23]

- Prepare a two-fold serial dilution of the plant extract in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
- Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of $\sim 5 \times 10^5$ CFU/mL).

- Inoculate each well of the plate with the microbial suspension. Include positive (microbe, no extract) and negative (medium only) controls.
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the extract that results in no visible growth (turbidity).[\[23\]](#)

Protocol for Minimum Bactericidal Concentration (MBC) Determination:[\[23\]](#)[\[24\]](#)

- Following the MIC determination, take an aliquot from each well that showed no visible growth.
- Spread the aliquot onto an agar plate that does not contain the extract.
- Incubate the agar plates under appropriate conditions.
- The MBC is the lowest concentration of the extract that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[\[24\]](#)

Conclusion and Future Directions

The scientific literature robustly supports the diverse biological activities of extracts from the Ammi genus. *A. majus* and *A. visnaga* are rich sources of bioactive furanocoumarins and γ -pyrones, respectively, which confer significant antioxidant, antimicrobial, and cytotoxic properties. The data presented in this guide highlight their potential for development into novel therapeutic agents for a range of diseases, from microbial infections to cancer.

Future research should focus on several key areas:

- Bioassay-Guided Fractionation: To isolate and identify the specific compounds responsible for each biological activity.
- In Vivo Studies: To validate the in vitro findings in animal models and assess the safety, efficacy, and pharmacokinetic profiles of the extracts and their isolated compounds.
- Mechanistic Elucidation: To further investigate the molecular targets and signaling pathways modulated by these natural products.

- Synergistic Effects: To explore potential synergistic interactions between compounds within the extracts or in combination with conventional drugs.

Continued investigation into the Ammi genus holds considerable promise for the discovery and development of new, plant-derived pharmaceuticals.

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